molecular formula C8H14O3 B6589498 (2S)-2-cyclohexyl-2-hydroxyacetic acid CAS No. 61475-31-8

(2S)-2-cyclohexyl-2-hydroxyacetic acid

Cat. No.: B6589498
CAS No.: 61475-31-8
M. Wt: 158.2
InChI Key:
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Description

(2S)-2-cyclohexyl-2-hydroxyacetic acid is an organic compound characterized by a cyclohexyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclohexyl-2-hydroxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylmagnesium bromide} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclohexyl-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylglyoxylic acid or cyclohexylacetic acid.

    Reduction: Formation of cyclohexylethanol.

    Substitution: Formation of cyclohexyl derivatives with various functional groups.

Scientific Research Applications

(2S)-2-cyclohexyl-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-cyclohexyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylglyoxylic acid
  • Cyclohexylethanol

Uniqueness

(2S)-2-cyclohexyl-2-hydroxyacetic acid is unique due to its specific stereochemistry and the presence of both a cyclohexyl group and a hydroxyacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61475-31-8

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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